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Compound Name:
D-Myo-phosphatidylinositol diC16-

d5

Cat. No.: B15555204 Get Quote

Technical Guide: D-Myo-phosphatidylinositol
diC16-d5
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of D-
Myo-phosphatidylinositol diC16-d5, its role in cellular signaling, and relevant experimental

methodologies. This deuterated phosphoinositide is a critical tool for researchers studying lipid

signaling pathways, particularly in the context of mass spectrometry-based quantification.

Core Physical and Chemical Properties
D-Myo-phosphatidylinositol diC16-d5, also known as 1,2-dipalmitoyl-d5-sn-glycero-3-

phospho-(1-D-myo-inositol), is a deuterated synthetic analog of a common phosphatidylinositol

(PI) species. The five deuterium atoms on the glycerol backbone make it an ideal internal

standard for mass spectrometry, allowing for precise quantification of its non-deuterated

counterpart in complex biological samples.
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Property Value Source

Molecular Formula C41H73D5NaO13P [1]

Molecular Weight 838.06 g/mol [1]

Solubility
<1 mg/mL in 1:2:0.8

Chloroform:Methanol:Water
[1]

Storage

Store as a solid at -20°C or

below. Stable for at least one

year under these conditions.[2]

[2]

Melting Point

Data for the deuterated form is

not readily available in public

literature. The non-deuterated

form, 1,2-dipalmitoyl-sn-

glycero-3-phospho-(1-D-myo-

inositol), undergoes a phase

transition from a gel to a liquid

crystalline state, but a distinct

melting point is not typically

reported for such lipids. The

phase transition temperature is

influenced by hydration and

other factors.[3][4]

[3][4]

Aggregation Properties Specific critical micelle

concentration (CMC) for D-

Myo-phosphatidylinositol

diC16-d5 is not specified in

available literature.

Phospholipids with long acyl

chains, such as dipalmitoyl

phosphatidylinositol, tend to

form bilayers (liposomes) in

aqueous solutions rather than

micelles. The CMC for

dipalmitoylphosphatidylcholine

has been studied, but direct

[5][6]
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data for dipalmitoyl

phosphatidylinositol is scarce.

[5][6]

Role in Cellular Signaling: The PI3K/Akt Pathway
Phosphatidylinositols are key components of cell membranes and play a crucial role in signal

transduction. D-Myo-phosphatidylinositol diC16 serves as a precursor for the generation of

various phosphorylated derivatives, which act as second messengers in numerous signaling

pathways. The most prominent of these is the PI3K/Akt pathway, which is central to cell growth,

proliferation, survival, and metabolism.

Upon stimulation by growth factors or other extracellular signals, phosphoinositide 3-kinase

(PI3K) is activated and phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to

generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[7][8][9] PIP3 then recruits and

activates downstream effectors, most notably the serine/threonine kinase Akt.[8][9] Activated

Akt proceeds to phosphorylate a multitude of substrates, thereby regulating diverse cellular

processes.[8][10] The use of deuterated standards like D-Myo-phosphatidylinositol diC16-d5
allows for the accurate measurement of fluxes through this pathway.
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Caption: The PI3K/Akt signaling pathway.
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Experimental Protocols
The unique physical properties of D-Myo-phosphatidylinositol diC16-d5 make it an

invaluable tool in various experimental settings, primarily as an internal standard for

quantitative mass spectrometry.

Experimental Workflow: Lipid Extraction and Mass
Spectrometry Analysis
The general workflow for using D-Myo-phosphatidylinositol diC16-d5 as an internal standard

in a lipidomics experiment is outlined below.

1. Sample Preparation
(Cells, Tissues, etc.)

2. Spike with
D-Myo-phosphatidylinositol

diC16-d5

3. Lipid Extraction
(e.g., Folch or Bligh-Dyer) 4. LC-MS/MS Analysis 5. Data Analysis

(Quantification relative to IS)

Click to download full resolution via product page

Caption: General workflow for lipidomics using a deuterated internal standard.

Detailed Methodologies
1. Lipid Extraction with Internal Standard Spiking

This protocol is a modification of the Folch method, incorporating the internal standard at the

initial step to account for variations in extraction efficiency.

Materials:

Biological sample (e.g., cell pellet, tissue homogenate)

D-Myo-phosphatidylinositol diC16-d5 stock solution of known concentration in a

suitable organic solvent.

Chloroform

Methanol
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0.9% NaCl solution

Glass centrifuge tubes with Teflon-lined caps

Procedure:

To a glass centrifuge tube, add the biological sample.

Add a precise amount of the D-Myo-phosphatidylinositol diC16-d5 internal standard

stock solution. The amount should be chosen to be within the linear range of the mass

spectrometer and comparable to the expected amount of the endogenous analyte.

Add a 2:1 mixture of chloroform:methanol to the sample. The final volume should be

sufficient to ensure a single-phase mixture.

Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

Vortex briefly and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to

separate the phases.

Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur

pipette.

Dry the lipid extract under a stream of nitrogen gas.

Resuspend the dried lipid film in a suitable solvent for LC-MS/MS analysis (e.g., methanol

or isopropanol).

2. LC-MS/MS Analysis for Phosphoinositide Quantification

This method utilizes liquid chromatography to separate lipid species prior to detection by

tandem mass spectrometry.

Instrumentation:

High-performance liquid chromatography (HPLC) system
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Reversed-phase C18 column suitable for lipid analysis

Tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution Orbitrap

instrument) equipped with an electrospray ionization (ESI) source.

LC Conditions (Example):

Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with a suitable additive like ammonium

formate.

Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with the same additive.

Gradient: A gradient from a lower to a higher concentration of Mobile Phase B is typically

used to elute lipids based on their polarity.

Flow Rate: Dependent on the column dimensions, typically in the range of 0.1-0.5 mL/min.

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure

reproducible retention times.

MS/MS Conditions:

Ionization Mode: Negative ion mode is typically used for phosphoinositides due to the

phosphate group.

Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass

spectrometer is highly specific and sensitive for quantification. Precursor ions

corresponding to the endogenous and deuterated phosphatidylinositol are selected, and

specific fragment ions are monitored.

Endogenous PI(16:0/16:0): Monitor the transition for the non-deuterated lipid.

Internal Standard PI(16:0/16:0)-d5: Monitor the transition for the deuterated lipid, which

will have a mass shift of +5 Da.

On a high-resolution instrument, extracted ion chromatograms for the exact masses of the

precursor ions can be used.
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3. Data Analysis and Quantification

Integrate the peak areas for both the endogenous D-Myo-phosphatidylinositol diC16 and the

deuterated internal standard (D-Myo-phosphatidylinositol diC16-d5).

Calculate the ratio of the peak area of the endogenous lipid to the peak area of the internal

standard.

Quantify the amount of the endogenous lipid by comparing this ratio to a standard curve

generated with known amounts of the non-deuterated standard and a fixed amount of the

internal standard.

This technical guide provides a foundational understanding of the physical properties and

applications of D-Myo-phosphatidylinositol diC16-d5. For specific experimental applications,

further optimization of the protocols may be required. The toxicological properties of this

compound are not fully known, and it should be handled with appropriate laboratory safety

precautions.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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